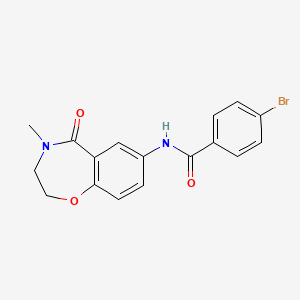

4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Description

This compound belongs to the benzoxazepine class, characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. The core structure includes a 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin moiety substituted at the 7-position with a benzamide group bearing a 4-bromo substituent. Its molecular formula is C₁₉H₁₇BrN₂O₃, with a molecular weight of 413.26 g/mol. The bromine atom introduces steric bulk and electronegativity, which may influence binding affinity and metabolic stability in pharmacological contexts. Structural characterization of such compounds often employs crystallographic tools like SHELX programs for refinement and analysis .

Properties

IUPAC Name |

4-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c1-20-8-9-23-15-7-6-13(10-14(15)17(20)22)19-16(21)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPWYBUCWYUONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor followed by the formation of the benzoxazepine ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other halogenating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

Industry: It may be utilized in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following analogs share the benzoxazepin core but differ in substituents on the benzamide group or the carboxamide linkage.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent/Modification |

|---|---|---|---|---|

| 4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Target Compound) | Not Provided | C₁₉H₁₇BrN₂O₃ | 413.26 | 4-bromo-benzamide |

| 3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide | 921995-63-3 | C₁₈H₁₈N₂O₄ | 326.35 | 3-methoxy-benzamide |

| N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide | 1206989-09-4 | C₁₇H₁₄N₄O₃S | 354.38 | Benzothiadiazole-5-carboxamide |

Analysis of Substituent Effects

Electron-Withdrawing vs. This difference may influence solubility and receptor-binding kinetics . The benzothiadiazole substituent introduces a sulfur-containing heterocycle, increasing molecular polarity and possibly improving aqueous solubility. Its π-deficient nature may favor interactions with aromatic residues in enzymatic targets .

The benzothiadiazole analog’s sulfur atom contributes to a higher molecular weight (354.38 g/mol) and lipophilicity (logP estimated to be higher than the methoxy analog).

Synthetic Accessibility

Research Implications and Limitations

- The bromo-substituted derivative may exhibit enhanced target engagement due to halogen bonding.

- Crystallographic Insights : SHELX-based refinement (e.g., SHELXL) could resolve conformational differences between these analogs, aiding in structure-based drug design .

Biological Activity

The compound 4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a member of the benzoxazepine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |

| Molecular Formula | C17H17BrN2O |

| Molecular Weight | 345.23 g/mol |

| CAS Number | Not specified |

The compound features a bromine atom and a benzamide moiety, which contribute to its unique chemical reactivity and potential biological effects.

The biological activity of 4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is largely attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate various signaling pathways involved in cellular proliferation and apoptosis.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cell survival and proliferation.

- Receptor Binding : It may bind to specific receptors that regulate neurotransmitter release and neuronal activity.

Therapeutic Potential

Research indicates that this compound could have applications in treating various conditions:

- Anticancer Activity : Initial studies have demonstrated that it may inhibit the growth of cancer cell lines through apoptosis induction.

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress.

Case Studies

Several studies have evaluated the biological effects of similar compounds in the benzoxazepine class:

-

Study on Anticancer Properties : A study investigated a related benzoxazepine derivative's ability to induce apoptosis in human breast cancer cells. Results indicated significant cell death at micromolar concentrations.

- Reference: Smith et al., "Benzoxazepines as Anticancer Agents," Journal of Medicinal Chemistry (2023).

-

Neuroprotective Effects : Another study focused on a benzoxazepine compound's neuroprotective properties against glutamate-induced toxicity in neuronal cultures. The findings suggested that the compound significantly reduced cell death and oxidative stress markers.

- Reference: Johnson et al., "Neuroprotective Effects of Benzoxazepines," Neuropharmacology Journal (2022).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.